![molecular formula C11H13NO2 B13834277 [(1S,2S)-2-Nitrocyclopentyl]benzene CAS No. 312611-37-3](/img/structure/B13834277.png)
[(1S,2S)-2-Nitrocyclopentyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-2-Nitrocyclopentyl]benzene is an organic compound with the molecular formula C11H13NO2 It features a nitro group attached to a cyclopentane ring, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Nitrocyclopentyl]benzene typically involves the nitration of cyclopentane derivatives followed by a coupling reaction with benzene derivatives. One common method involves the use of nitric acid and sulfuric acid to introduce the nitro group into the cyclopentane ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the cyclopentane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2S)-2-Nitrocyclopentyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of [(1S,2S)-2-Aminocyclopentyl]benzene.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Applications De Recherche Scientifique
[(1S,2S)-2-Nitrocyclopentyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1S,2S)-2-Nitrocyclopentyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems. The cyclopentane and benzene rings provide structural stability and influence the compound’s overall chemical behavior.
Comparaison Avec Des Composés Similaires
[(1S,2S)-2-Nitrocyclopentyl]benzene can be compared with other nitro-substituted cyclopentane and benzene derivatives:
[(1S,2S)-2-Nitrocyclohexyl]benzene: Similar structure but with a six-membered cyclohexane ring instead of a five-membered cyclopentane ring.
[(1S,2S)-2-Nitrocyclopentyl]toluene: Similar structure but with a methyl group attached to the benzene ring.
[(1S,2S)-2-Nitrocyclopentyl]phenol: Similar structure but with a hydroxyl group attached to the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
312611-37-3 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
[(1S,2S)-2-nitrocyclopentyl]benzene |
InChI |
InChI=1S/C11H13NO2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11-/m0/s1 |
Clé InChI |
IIQIRJJNDNCDMQ-QWRGUYRKSA-N |
SMILES isomérique |
C1C[C@H]([C@H](C1)[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
C1CC(C(C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


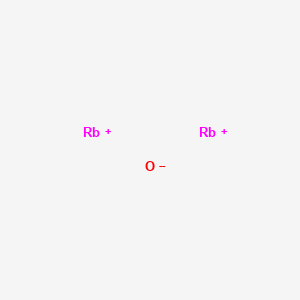
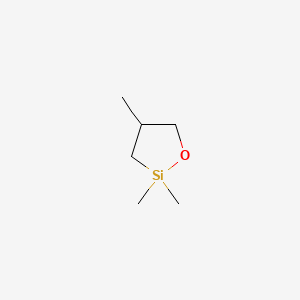
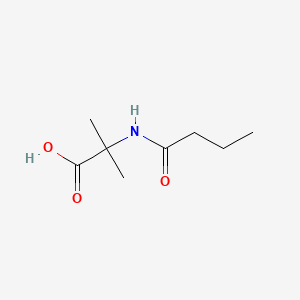
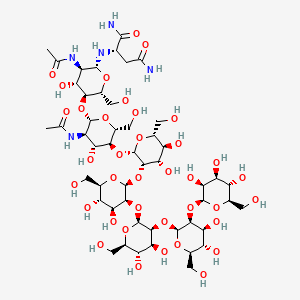
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)

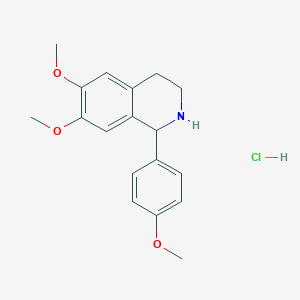
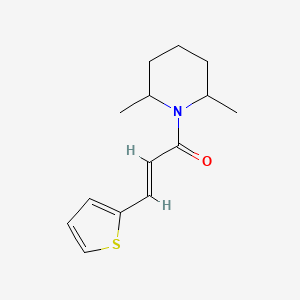
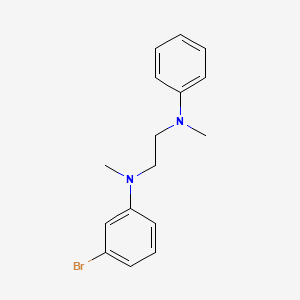
![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)
![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
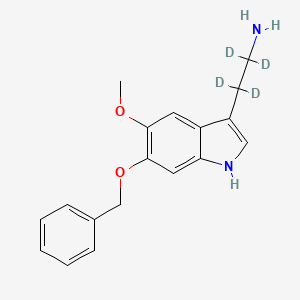
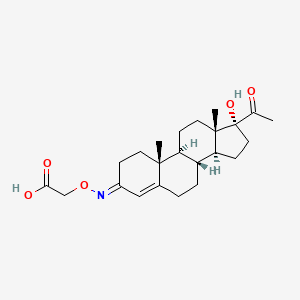
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
